N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine
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Overview
Description
N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine is a chemical compound with the molecular formula C22H21NO. It is known for its applications in various scientific fields, including organic electronics and materials science. This compound is characterized by the presence of a dibenzofuran core, which is a fused aromatic system, and a tert-butylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and 4-tert-butylaniline.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like sodium tert-butoxide. The reaction is conducted under a nitrogen atmosphere to prevent oxidation.
Procedure: The starting materials are combined in a suitable solvent, such as toluene, and heated to promote the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine has several scientific research applications:
Organic Electronics: It is used as a hole-blocking material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electronic properties.
Materials Science: The compound is utilized in the development of high-efficiency and long-lived blue phosphorescent materials for OLEDs.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and medicinal applications.
Mechanism of Action
The mechanism by which N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of materials in which it is incorporated, enhancing their performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-Phenyldibenzo[b,d]furan-4-amine: Similar in structure but lacks the tert-butyl group, affecting its electronic properties.
Dibenzo[b,d]thiophene derivatives: These compounds have sulfur atoms instead of oxygen, leading to different electronic and thermal properties.
Uniqueness
N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine is unique due to the presence of the tert-butyl group, which enhances its thermal stability and electronic properties, making it particularly suitable for applications in organic electronics and materials science.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)dibenzofuran-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-22(2,3)15-11-13-16(14-12-15)23-19-9-6-8-18-17-7-4-5-10-20(17)24-21(18)19/h4-14,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFIQNFPVBYFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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